molecular formula C9H7BrClN B1522752 6-Bromoquinoline hydrochloride CAS No. 55377-26-9

6-Bromoquinoline hydrochloride

Cat. No. B1522752
CAS RN: 55377-26-9
M. Wt: 244.51 g/mol
InChI Key: DBBDYPKQZYXQFI-UHFFFAOYSA-N
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Description

6-Bromoquinoline hydrochloride is used as a fine chemical and pharmaceutical intermediate . It is often used as a coupling reagent .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrClN . Its average mass is 244.516 Da and its monoisotopic mass is 242.945038 Da .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF .

Scientific Research Applications

Synthesis Studies

  • Synthesis Techniques : The synthesis of 6-bromoquinoline has been a subject of various studies. Li Wei (2011) discussed synthesizing 6-bromoquinoline using the Skraup reaction, achieving a yield of 54% under certain conditions (Li Wei, 2011).
  • Efficient and Selective Synthesis : Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient synthesis of tribromoquinoline and dibromo-tetrahydroquinoline. They also developed novel trisubstituted quinoline derivatives (Şahin et al., 2008).

Chemical Reactivity and Applications

  • Novel Chelating Ligands : Yi Hu, Gang Zhang, and R. Thummel (2003) demonstrated the incorporation of 6-bromoquinoline into bidentate and tridentate derivatives, showcasing potential applications in forming biquinolines or 6-alkynyl derivatives (Yi Hu, Gang Zhang, R. Thummel, 2003).
  • Three-Component Synthesis : Wu et al. (2010) reported a one-pot synthesis method for novel 6-bromoquinolines, demonstrating the versatility of this compound in chemical reactions (Wu et al., 2010).
  • Reactivity Mapping : A study by Håheim et al. (2019) on the reactivity of the quinoline ring system with bromoquinolines provided insights into the synthesis of complex ring systems like isocryptolepine (Håheim et al., 2019).

Additional Applications

  • Coupling Reactions : Benito et al. (1987) explored the coupling reaction of bromoquinolines using organonickel(0) complexes, revealing potential applications in the synthesis of biquinolines (Benito et al., 1987).
  • Quinoline Derivatives : The synthesis of 6-bromo-4-iodoquinoline by Wang et al. (2015) highlights its importance as an intermediate for biologically active compounds (Wang et al., 2015).
  • Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) investigated the potential use of 6-bromoquinoline derivatives as fluorescent brightening agents, indicative of its utility in material sciences (Rangnekar, Shenoy, 1987).

Safety and Hazards

6-Bromoquinoline hydrochloride is classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDYPKQZYXQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675386
Record name 6-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55377-26-9
Record name Quinoline, 6-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55377-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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